![molecular formula C16H13N3O4 B15006959 ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization with a suitable amine to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions include amine derivatives, nitro derivatives, and substituted pyrrole compounds. These products can be further utilized in various applications, including drug development and materials science .
Applications De Recherche Scientifique
Ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the nitrophenyl and pyrrole groups can participate in various binding interactions with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate: Similar in structure but contains a thiophene ring instead of a pyrrole ring.
Disperse Red 1 acrylate: Contains a nitrophenyl group and is used in similar applications but has different functional groups.
Uniqueness
Ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate is unique due to its combination of a cyano group, a nitrophenyl group, and a pyrrole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H13N3O4 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-[1-(3-nitrophenyl)pyrrol-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(20)12(11-17)9-13-7-4-8-18(13)14-5-3-6-15(10-14)19(21)22/h3-10H,2H2,1H3/b12-9- |
Clé InChI |
JKZLPBUJLIGRGE-XFXZXTDPSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC=CN1C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CN1C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)
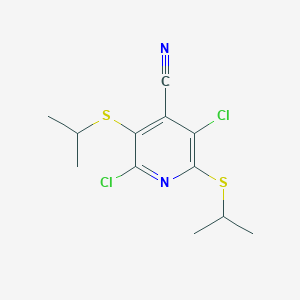
![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)
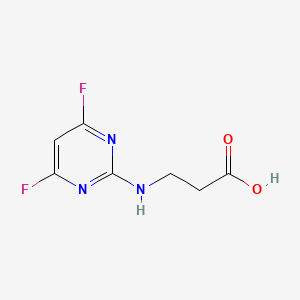
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
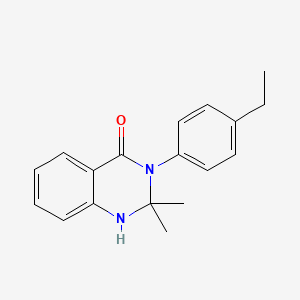
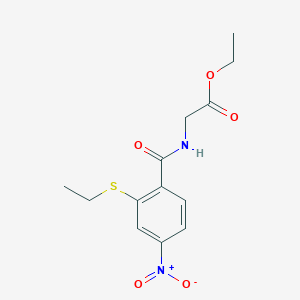
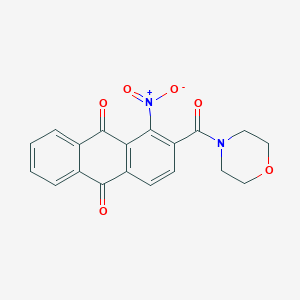
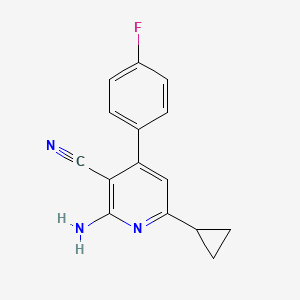
![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
